

4,4'-Iminodiphenol CAS number and molecular formula

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Compound of Interest

Compound Name: 4,4'-Iminodiphenol

Cat. No.: B110068

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In-Depth Technical Guide to 4,4'-Iminodiphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4,4'-Iminodiphenol** (CAS Number: 1752-24-5), a key organic compound with applications in various scientific fields, including as an antioxidant and a building block in organic synthesis. This document details its chemical identity, physicochemical properties, and provides insights into its synthesis and analytical characterization. Furthermore, it explores the antioxidant mechanism of the broader class of diphenylamines and discusses their potential relevance in drug discovery and development.

Chemical Identity and Properties

4,4'-Iminodiphenol, also known as 4,4'-dihydroxydiphenylamine, is an aromatic organic compound. Its core structure consists of two phenol rings linked by an amine group.

Molecular Formula: $C_{12}H_{11}NO_2$

CAS Number: 1752-24-5

Physicochemical Data

A summary of the key physicochemical properties of **4,4'-Iminodiphenol** is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Reference
Molecular Weight	201.22 g/mol	N/A
Appearance	Solid (form may vary)	N/A
Solubility	Information not readily available. Generally, diphenylamine derivatives exhibit solubility in organic solvents.	N/A

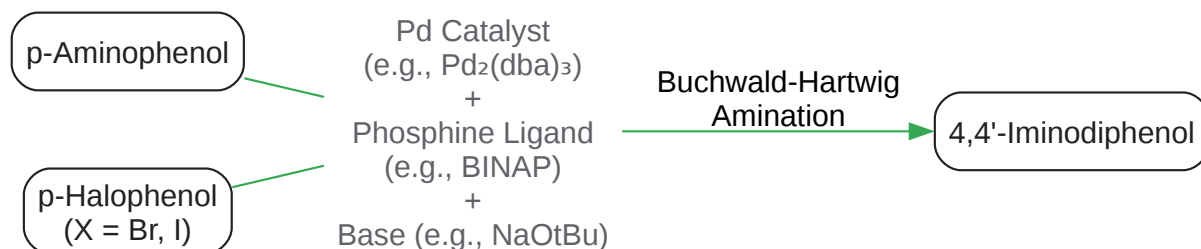
Note: Detailed experimental data on properties like melting point, boiling point, and pKa for **4,4'-Iminodiphenol** are not widely available in the public domain. Researchers should determine these properties experimentally as needed.

Synthesis of 4,4'-Iminodiphenol

While a specific, detailed, step-by-step protocol for the synthesis of **4,4'-Iminodiphenol** is not readily available in published literature, a plausible and general synthetic approach can be inferred from established methods for preparing diarylamines. One common method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A potential route to synthesize **4,4'-Iminodiphenol** is the reaction of p-aminophenol with a p-halophenol (e.g., 4-bromophenol or 4-iodophenol) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.



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Caption: Proposed synthesis of **4,4'-Iminodiphenol** via Buchwald-Hartwig amination.

General Experimental Protocol for Buchwald-Hartwig Amination

The following is a generalized protocol that would require optimization for the specific synthesis of **4,4'-Iminodiphenol**.

- **Reaction Setup:** To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), the phosphine ligand (e.g., BINAP), and the base (e.g., sodium tert-butoxide).
- **Addition of Reactants:** Add p-aminophenol, p-halophenol, and a suitable anhydrous solvent (e.g., toluene or dioxane).
- **Reaction Conditions:** Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the necessary duration (monitored by TLC or LC-MS).
- **Work-up:** After completion, cool the reaction mixture, dilute it with a suitable organic solvent, and wash with water and brine.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

The identity and purity of synthesized **4,4'-Iminodiphenol** should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are crucial for confirming the chemical structure. The ^1H NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H and O-H protons. The ^{13}C NMR spectrum will show the resonances for the different carbon atoms in the molecule.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can identify the characteristic functional groups. Key expected absorptions include N-H stretching, O-H stretching, and C-N stretching, as well as bands characteristic of the aromatic rings.
- **Mass Spectrometry (MS):** Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M^+) expected at m/z 201.22.

Chromatographic Analysis

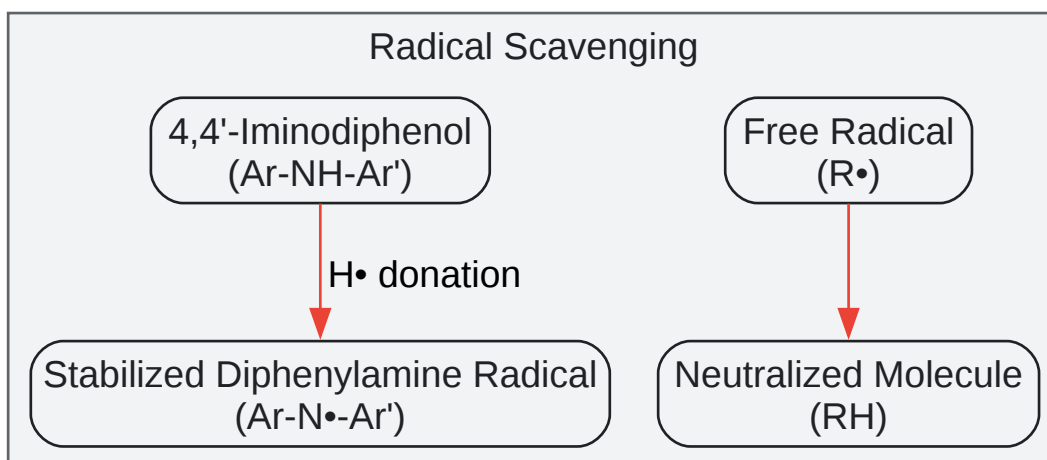
- **High-Performance Liquid Chromatography (HPLC):** A reversed-phase HPLC method can be developed to assess the purity of **4,4'-Iminodiphenol**. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development.
- **Gas Chromatography (GC):** GC analysis, likely requiring derivatization of the polar hydroxyl and amine groups, can also be used for purity assessment.

Biological Activity and Relevance in Drug Development

Diphenylamine derivatives, as a class of compounds, are known for their antioxidant properties. This activity is relevant to drug development, as oxidative stress is implicated in a wide range of diseases.

Antioxidant Mechanism of Diphenylamines

The antioxidant activity of diphenylamines, including **4,4'-Iminodiphenol**, is primarily attributed to the hydrogen-donating ability of the N-H group. The mechanism involves the scavenging of free radicals, thereby interrupting the propagation of oxidative chain reactions.



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Caption: General antioxidant mechanism of diphenylamines.

The resulting diphenylamine radical is resonance-stabilized over the two aromatic rings, which makes it less reactive and less likely to initiate further oxidative reactions.

Potential Applications in Drug Discovery

The antioxidant properties of diphenylamine derivatives make them interesting scaffolds for the development of drugs targeting diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and cancer. Further research into the specific biological activities of **4,4'-Iminodiphenol** and its derivatives could uncover novel therapeutic applications.

Conclusion

4,4'-Iminodiphenol is a valuable compound for researchers in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its properties, potential synthetic routes, and analytical methods. While specific experimental data is limited in the public domain, the general principles outlined here offer a strong starting point for further

investigation and application of this versatile molecule. The exploration of its biological activities, particularly as an antioxidant, may pave the way for its use in the development of new therapeutic agents.

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